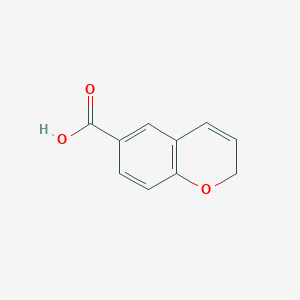

6-Amino-naphthalene-1-carboxylic acid

Übersicht

Beschreibung

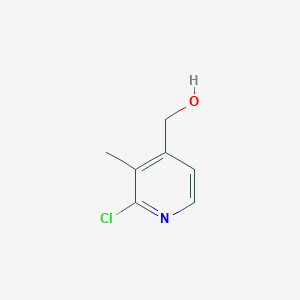

6-Amino-naphthalene-1-carboxylic acid is a compound with the molecular formula C11H9NO2 . It is also known by other synonyms such as 6-amino-1-naphthoic acid and 6-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID .

Synthesis Analysis

A visible-light-driven synthesis of N-heteroaromatic carboxylic acids by thiolate-catalysed carboxylation of C (sp²)–H bonds using CO2 has been reported . This method operates under mild and transition-metal-free reaction conditions, is tolerant of a wide range of functional groups, and is scalable .Molecular Structure Analysis

The molecular structure of 6-Amino-naphthalene-1-carboxylic acid can be represented by the InChI string: InChI=1S/C11H9NO2/c12-8-4-5-9-7 (6-8)2-1-3-10 (9)11 (13)14/h1-6H,12H2, (H,13,14) .Physical And Chemical Properties Analysis

6-Amino-naphthalene-1-carboxylic acid has a molecular weight of 187.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 63.3 Ų .Wissenschaftliche Forschungsanwendungen

Bio-imaging and Fluorescent Bioactive Compounds Synthesis

6-Amino-naphthalene-1-carboxylic acid derivatives, including naphthalic anhydride and naphthalimide derivatives, have been synthesized for potential applications in bio-imaging studies and as intermediates for new fluorescent bioactive compounds. Their photophysical properties, such as fluorescence quantum yield, show positive solvatochromism, making them suitable for various solvent environments. This indicates their potential as versatile fluorescent markers for bio-imaging applications and for the synthesis of fluorescent bioactive compounds with specific photophysical characteristics (Nicolescu et al., 2020).

Synthesis of Polysubstituted Naphthalene Derivatives

Functionalized 1-amino-2-naphthalenecarboxylic acid derivatives have been synthesized using a novel benzannulation process mediated by hypervalent iodine(III). This method features a broad substrate scope, good functional group tolerance, and mild reaction conditions without the use of heavy metals, presenting a valuable approach for the synthesis of diverse naphthalene derivatives potentially applicable in various fields of chemical research (Gao et al., 2013).

Advanced Materials Development

The synthesis of a novel naphthylamine-derived aromatic dicarboxylic acid demonstrates its utility in producing high glass-transition temperature (Tg) and organosoluble poly(amine−hydrazide)s and poly(amine−1,3,4-oxadiazole)s. These materials, characterized by their solubility in common organic solvents, ability to form transparent and flexible films, and high Tg, indicate their potential for application in blue-light-emitting materials and other advanced material science applications (Liou et al., 2006).

Environmental Remediation and Energy Harvesting

Amino acids have been utilized to actively control the amphiphilicity and consequent assembly mode of a self-assembling core molecule, demonstrating a novel method for the creation of supramolecular materials with applications in environmental remediation, energy harvesting, and biomedicine. This approach enables temporal regulation of the formation of nanostructures and their transient electronic conductivity, showcasing the potential for the development of responsive materials capable of adapting to environmental signals (Kumar et al., 2018).

Semiconductor Research

Research into the electrochemical behavior of related naphthalene compounds, such as naphthalene 1-nitro-6-sulfonic acid, sheds light on their reduction processes, which could inform the development of new semiconductor materials and electrochemical sensors. Understanding these processes is crucial for advancing the fields of materials science and electrochemical analysis (Konarev, 2021).

Safety and Hazards

Zukünftige Richtungen

Naphthalene-based dicarboxylate acid is a common aromatic carboxylic acid ligand. Two carboxyl groups of 2,6-naphthalene dicarboxylate (NDC) are located on both sides of the naphthalene ring and have small steric hindrance . This suggests potential future directions in the development of 2D metal–organic frameworks (MOFs)-based materials .

Relevant Papers Several papers were found relevant to 6-Amino-naphthalene-1-carboxylic acid. For instance, a paper titled “The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review” discusses the synthesis of nitrogen naphthoquinones derivatives and their biological effect associated with redox properties and other mechanisms . Another paper titled “Enaminone-based carboxylic acids as novel non-classical carbonic” discusses the preparation of nitrogen naphthoquinones derivatives .

Wirkmechanismus

Target of Action

Carboxylic acids, including naphthalene carboxylic acids, are known to participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

Carboxylic acids can react with thionyl chloride (socl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

Carboxylic acids are key players in human and animal metabolism . They are involved in various enzymatic routes towards amide and carboxylic acid bond formation in bioactive molecular scaffolds .

Pharmacokinetics

Carboxylic acids are hardly retained under reversed-phase liquid chromatography (RP-LC) conditions in their native form, so derivatization is an option to make them accessible to RP-LC and simultaneously increase their response for mass spectrometric detection .

Result of Action

The reactions of carboxylic acids can lead to various products, such as acid chlorides , which can have different effects depending on their interactions with other molecules in the system.

Action Environment

The action, efficacy, and stability of 6-Amino-naphthalene-1-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which carboxylic acids can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Eigenschaften

IUPAC Name |

6-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSZZOAKPXZMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633863 | |

| Record name | 6-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-naphthoic acid | |

CAS RN |

32018-89-6 | |

| Record name | 6-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)

![Dinaphtho[2,1-b:2',3'-d]furan](/img/structure/B1629046.png)

![4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B1629049.png)

![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)

![N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1629060.png)